N-Formylindoline
Overview
Description
Synthesis Analysis
The synthesis of N-Formylindoline and its derivatives involves multiple steps, including palladium-catalyzed reactions and the use of formic acid as a carbon monoxide source. For example, a method involves palladium-catalyzed synthesis of N-aryl-2-benzylindolines from 2-allylanilines, showcasing the formation of multiple bonds in a one-pot process (Lira & Wolfe, 2004). Additionally, the use of formic acid as the CO source in the palladium-catalyzed carbonylative synthesis of 2-benzylideneindolin-3-ones from 2-iodoanilines has been reported, highlighting a general and convenient approach with functional group tolerance (Li, Qi, & Xiao-Feng Wu, 2017).
Molecular Structure Analysis
The molecular structure of N-Formylindoline is characterized by the indoline backbone with a formyl group attached, which is pivotal for its reactivity. This structure is versatile for further chemical modifications, leading to a wide range of derivatives with varied biological and chemical properties.
Chemical Reactions and Properties
N-Formylindoline undergoes various chemical reactions, including N-capping with 2-acyl-benzaldehydes to give isoindolinones, showcasing a unique reactivity pattern for the derivatization of primary amines (Augner et al., 2011). Another example is the electrochemical-induced cascade reaction of 2-formyl benzonitrile with anilines, leading to the synthesis of N-aryl isoindolinones, highlighting the role of electrochemical activation in the synthesis of complex molecules (Morlacci et al., 2022).
Scientific Research Applications
Inhibition of Tubulin Polymerization and Cytostatic Activity
N-Formylindoline derivatives have been found to inhibit tubulin polymerization and possess cytostatic activity in human breast cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Role in Acute Inflammatory Responses
Chemotactic N-formylated oligopeptides, including those derived from N-Formylindoline, act as potent spasmogenic agents for the guinea pig ileum. This suggests a broader biological role for prokaryotic signal peptides from bacteria in acute inflammatory responses (Marasco, Fantone, & Ward, 1982).
Extraction of Aromatics from Petroleum
N-Formylmorpholine, a related compound, is effective in extracting aromatics from petroleum feed-stocks, enhancing the potential for more efficient petroleum processing (Awwad, North, & Pethrick, 1983).
As a Green Solvent in Organic Synthesis
N-Formylmorpholine is recognized for its stability, non-toxicity, and non-corrosiveness, making it a green solvent useful in the synthesis of heterocyclic compounds (Ghasemi, 2018).
Fabrication of Three-Dimensional Microstructures
N-peptidyl-7-nitroindolines, a category of N-Formylindoline derivatives, are used in materials engineering for the fabrication of three-dimensional microstructures (Hatch, Ornelas, Williams, Boland, Michael, & Li, 2016).
Pharmaceutical Applications
Various studies have explored the use of N-Formylindoline derivatives in pharmaceutical applications, such as the synthesis of isoindolinones, which are of interest due to their potential pharmacological properties (Lacroix, Buisson, Philippe, & Azerad, 1995).
Future Directions
Indoline compounds, including N-Formylindoline, have been highlighted for their potential in drug discovery, particularly in the development of anticancer and antibacterial drugs . The unique structure and properties of indoline make it a useful heterocyclic component in medicinal chemistry . As research continues, indoline derivatives are expected to play a greater role in the medical field .
properties
IUPAC Name |
2,3-dihydroindole-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIPHNRGLERLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341887 | |
Record name | N-Formylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylindoline | |
CAS RN |
2861-59-8 | |
Record name | N-Formylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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